Benzyl (2,4-difluorophenyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(2,4-difluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c15-11-6-7-13(12(16)8-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAYKGNHIVNWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474649 | |
| Record name | Benzyl (2,4-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112434-18-1 | |
| Record name | Benzyl (2,4-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Benzyl (B1604629) Carbamates
Traditional methods for forming the carbamate (B1207046) linkage are well-documented, providing reliable pathways to the target structures. These routes include direct condensation of precursors and the widely used benzyl chloroformate protection strategy.
One of the primary phosgene-free routes to benzyl carbamates involves the direct reaction between benzyl alcohol and urea (B33335). This method is often facilitated by a catalyst to drive the reaction, which typically requires heating. Various catalytic systems have been developed to improve yields and reaction conditions. For instance, catalysts combining metal oxides like iron oxide, titanium oxide, or nickel oxide on an alumina (B75360) support have been shown to be effective. google.com In these reactions, urea serves as a safe and stable source of the carbonyl group for the carbamate. thieme-connect.com The reaction between benzyl alcohol and urea can achieve high yields, with some catalytic systems reporting product yields of up to 99%. chemicalbook.comrsc.org
Another direct approach is the reaction of an isocyanate with an alcohol. rsc.org In the context of the target molecule, 2,4-difluorophenyl isocyanate would react with benzyl alcohol to form Benzyl (2,4-difluorophenyl)carbamate. This reaction is typically efficient and forms the basis for several multi-component and one-pot synthesis strategies where the isocyanate is generated in situ. nih.gov
| Reactants | Catalyst/Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Urea, Benzyl Alcohol | Alumina Supported Nickel Oxide-Bismuth Oxide | 110°C, 10 h | 99% | chemicalbook.com |
| Urea, Benzyl Alcohol | Nickel-containing Cation Exchanger (Amberlyst 15) | Reflux (131-150°C), 8 h | 97% | |
| Urea, Benzyl Alcohol | Fe/Ni/Ti Oxides on Alumina | 140-180°C, Reduced Pressure, 3-8 h | >90% | google.com |
| Urea, Benzyl Alcohol | Indium(III) Triflate | 1,4-Dioxane | Good to Excellent | thieme-connect.com |
The most common and historically significant method for synthesizing benzyl carbamates is the reaction of an amine with benzyl chloroformate (C₆H₅CH₂OC(O)Cl), often abbreviated as Cbz-Cl or Z-Cl. wikipedia.orgcommonorganicchemistry.com This reaction is a cornerstone of peptide synthesis and general organic synthesis for protecting amine functionalities. wikipedia.org The benzyloxycarbonyl (Cbz or Z) group effectively masks the nucleophilicity and basicity of the amine. wikipedia.org
To synthesize this compound, 2,4-difluoroaniline (B146603) is treated with benzyl chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.orgreddit.com Common procedures employ aqueous bases like sodium carbonate or sodium hydroxide (B78521) at low temperatures, or organic bases such as diisopropylethylamine (DIPEA) in an organic solvent. wikipedia.orgcommonorganicchemistry.com
| Amine Substrate | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| General Amines | Sodium Carbonate | Water | 0°C | wikipedia.org |
| General Amines | Magnesium Oxide | Ethyl Acetate (B1210297) | 70°C to Reflux | wikipedia.org |
| General Amines | 2N NaOH | THF | Not specified | commonorganicchemistry.com |
| 4-Aminosalicylic Acid | NaHCO₃ | Methanol | Room Temp | mdpi.com |
The benzyl carbamate group is often incorporated into larger molecules as part of a multi-step synthetic sequence. These approaches are crucial for creating structurally complex and functionally diverse analogues. For example, in the synthesis of potential enzyme inhibitors, 4-aminosalicylic acid was first protected with benzyl chloroformate to form the corresponding benzyl carbamate. mdpi.com This intermediate was then activated and coupled with various anilines to produce a library of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides. mdpi.com
Another strategy involves the palladium-catalyzed cross-coupling of aryl triflates with sodium cyanate (B1221674) to generate an aryl isocyanate in situ, which is then trapped with benzyl alcohol. nih.gov This method allows for the synthesis of highly substituted N-aryl carbamates, including those with ortho-substituents, providing a pathway to analogues of this compound that might be difficult to access through direct amination. nih.gov Similarly, transformations of existing molecules, such as the reaction of benzyl (2-formylphenyl) carbamate with prenyl bromide, demonstrate how the carbamate moiety can direct or participate in subsequent chemical modifications. rsc.org
Advanced Synthetic Techniques for Compound Diversification
To improve reaction efficiency, reduce waste, and access a wider range of chemical structures, advanced synthetic techniques have been applied to the formation of benzyl carbamates.
Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields compared to conventional heating. nih.gov This technique has been successfully applied to the synthesis of benzyl carbamates and their derivatives. For instance, the coupling of a Cbz-protected and activated carboxylic acid with anilines to form anilides was achieved in just 30 minutes in a microwave reactor at 130°C. mdpi.com Microwave heating has also been utilized for the reductive N-alkylation of methyl carbamate with various aldehydes, offering a rapid and scalable route to diverse primary amines after a deprotection step. organic-chemistry.org The efficiency of microwave-assisted synthesis makes it particularly suitable for creating libraries of compounds for screening purposes. nih.govorganic-chemistry.org
One-pot reactions, where multiple reaction steps are performed in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, cost, and environmental impact. rsc.org Several one-pot procedures have been developed for carbamate synthesis. One such strategy involves the in-situ generation of an isocyanate from an N-Cbz-protected amine using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride; the isocyanate is then reacted with a Grignard reagent to form an amide in a single pot. rsc.orgnih.gov
Another elegant one-pot method is the palladium-catalyzed three-component coupling of an aryl halide (or triflate), sodium cyanate (as a carbonyl source), and an alcohol. nih.gov This approach allows for the direct synthesis of N-aryl carbamates, like this compound, from 2,4-difluorophenyl triflate, sodium cyanate, and benzyl alcohol without the need to handle toxic phosgene (B1210022) or isolate the isocyanate intermediate. nih.gov These multi-component, one-pot strategies represent a highly efficient and versatile approach to synthesizing substituted carbamates. organic-chemistry.orglincoln.ac.ukresearchgate.net
Functionalization and Derivatization Strategies Targeting Specific Moieties
The 2,4-difluorophenyl ring is a key component of the molecule, and its electronic properties, governed by the two fluorine atoms, dictate its reactivity towards various transformations. The fluorine atoms are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (SEAr) and activates it towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comwikipedia.org
Electrophilic Aromatic Substitution:
Electrophilic attack on the difluorophenyl ring is generally disfavored due to the deactivating effect of the fluorine atoms. However, under forcing conditions, substitution can occur. The orientation of substitution is directed by the combined effects of the fluorine atoms and the carbamate group. The carbamate group, specifically the nitrogen atom, can act as an ortho-, para-director. In the case of 2,4-dihaloacetanilides, nitration has been shown to occur at the 3-position and 5-position. researchgate.net For this compound, electrophilic substitution, if achieved, would likely yield a mixture of products, with substitution occurring at the positions ortho and para to the carbamate group (C3 and C5).
Common electrophilic aromatic substitution reactions that could be explored, albeit with expected low to moderate yields, include:
Nitration: Using a mixture of nitric acid and sulfuric acid.
Halogenation: Employing halogens (e.g., Br₂, Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). lumenlearning.com
Friedel-Crafts Alkylation and Acylation: These reactions are generally challenging on highly deactivated rings.
Nucleophilic Aromatic Substitution:
The electron-deficient nature of the difluorophenyl ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the fluorine atoms. The fluorine atoms themselves can act as leaving groups when a strong nucleophile attacks the ring. researchgate.netnih.gov The reaction is facilitated by the electron-withdrawing nature of the substituents, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com
Potential nucleophilic substitution reactions on the difluorophenyl ring could involve the displacement of a fluorine atom by various nucleophiles. The regioselectivity of such reactions can be influenced by the solvent and the nature of the nucleophile. researchgate.net
| Nucleophile | Potential Product |
| Alkoxides (e.g., NaOMe) | Methoxy-substituted carbamate |
| Amines (e.g., Morpholine) | Amino-substituted carbamate |
| Thiols (e.g., PhSH) | Thiophenyl-substituted carbamate |
This table illustrates potential nucleophilic aromatic substitution reactions on the difluorophenyl ring.
The benzyl group in this compound is frequently utilized as a protecting group for the carbamic acid moiety and can be cleaved under various conditions to yield the corresponding 2,4-difluoroaniline. masterorganicchemistry.com This cleavage is a critical step in many synthetic routes that use this carbamate as an intermediate.
Cleavage of the Benzyl Group (Debenzylation):
The most common method for the removal of a benzyl group from a carbamate is catalytic hydrogenolysis . masterorganicchemistry.com This reaction involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). ambeed.comnih.govacsgcipr.org The reaction proceeds via cleavage of the benzylic C-O bond to afford 2,4-difluoroaniline and toluene.
Catalytic Transfer Hydrogenolysis offers a safer alternative to using flammable hydrogen gas. In this method, a hydrogen donor molecule, such as formic acid or ammonium (B1175870) formate, is used in the presence of a palladium catalyst. acs.orgnacatsoc.org
Acid-catalyzed cleavage is another method for debenzylation, though it can be less selective if other acid-sensitive functional groups are present in the molecule. Strong acids like trifluoroacetic acid (TFA) can be used to effect this transformation. researchgate.net The mechanism involves protonation of the carbamate oxygen, followed by the departure of the stable benzyl carbocation. youtube.com
Oxidative cleavage of benzyl ethers can be achieved with various oxidizing agents, and similar conditions might be applicable to benzyl carbamates, although this is less common. youtube.com
Functionalization of the Benzyl Ring:
While less common than cleavage, the phenyl ring of the benzyl group can also be a site for functionalization through electrophilic aromatic substitution. The benzylic CH₂ group is an ortho-, para-director.
The functionalization strategies described above provide avenues for introducing additional pharmacophores into the this compound scaffold. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov
The introduction of new functional groups can be used to:
Modulate Biological Activity: By introducing groups that can form specific interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) with a biological target. nih.govnih.govresearchgate.net
Alter Physicochemical Properties: Such as solubility, lipophilicity, and metabolic stability. lumenlearning.com
Enable Further Derivatization: By introducing reactive handles for subsequent chemical transformations.
Bioisosteric Replacement:
The difluorophenyl ring itself can be considered a bioisostere of other aromatic systems. Bioisosterism refers to the replacement of a functional group with another that has similar physical or chemical properties, leading to similar biological activity. lumenlearning.com For instance, the difluorophenyl group can be a substitute for a non-fluorinated phenyl ring to improve metabolic stability or alter electronic properties. nih.govacs.org
Pharmacophore Modeling in Drug Design:
Computational tools like pharmacophore modeling can be used to design novel derivatives of this compound with desired biological activities. wikipedia.orgmdpi.comnih.govpreprints.org By identifying the key pharmacophoric features of a known active compound, new molecules can be designed that incorporate these features onto the carbamate scaffold. For example, in the design of kinase inhibitors, specific arrangements of hydrogen bond donors, acceptors, and hydrophobic features are crucial for binding to the ATP-binding site. nih.govnih.gov
Mechanistic Understanding of Key Synthetic Reactions
A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and predicting outcomes.
Mechanism of Carbamate Formation:
Carbamates are typically synthesized by the reaction of an isocyanate with an alcohol, or by the reaction of a chloroformate with an amine. masterorganicchemistry.com The formation of this compound likely proceeds through the reaction of 2,4-difluoroaniline with benzyl chloroformate in the presence of a base. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, followed by the elimination of a chloride ion. acs.orglibretexts.org
Mechanism of Catalytic Hydrogenolysis of the Benzyl Group:
The catalytic hydrogenolysis of benzyl ethers and carbamates over a palladium catalyst is a well-studied process. The mechanism involves the following key steps: nih.govacsgcipr.orgacs.orgacsgcipr.org
Adsorption: Both the benzyl carbamate and hydrogen are adsorbed onto the surface of the palladium catalyst.
Oxidative Addition: The palladium catalyst inserts into the benzylic C-O bond.
Hydrogenolysis: The adsorbed hydrogen reacts with the palladium-inserted intermediate, leading to the cleavage of the C-O bond and the formation of 2,4-difluoroaniline and toluene.
Desorption: The products desorb from the catalyst surface, regenerating the active catalyst.
The rate of this reaction can be influenced by the solvent, temperature, pressure of hydrogen, and the nature of the catalyst support. nacatsoc.org
Mechanism of Acid-Catalyzed Carbamate Cleavage:
The acid-catalyzed cleavage of benzyl carbamates proceeds through a different mechanism. youtube.com
Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.
Formation of a Carbocation: The protonated intermediate undergoes cleavage to form the stable benzyl carbocation and the unstable carbamic acid of 2,4-difluoroaniline.
Decarboxylation: The carbamic acid readily decarboxylates to yield 2,4-difluoroaniline and carbon dioxide. acs.org
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
The SNAr reaction on the difluorophenyl ring proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups (in this case, the other fluorine atom and the carbamate group).
Elimination of the Leaving Group: The aromaticity is restored by the elimination of the fluoride (B91410) ion.
The rate of SNAr is highly dependent on the electron-withdrawing ability of the substituents on the aromatic ring and the nature of the leaving group. Fluorine is often a good leaving group in these reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. youtube.com
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the Benzyl (B1604629) (2,4-difluorophenyl)carbamate structure.
Proton (¹H) NMR Analysis
In ¹H NMR spectroscopy, the chemical shifts (δ), splitting patterns (multiplicity), and integration values of the proton signals provide a complete map of the hydrogen atoms in the molecule. For Benzyl (2,4-difluorophenyl)carbamate, the spectrum is characterized by distinct regions corresponding to the benzyl and difluorophenyl moieties.
The protons of the benzyl group's phenyl ring typically appear as a multiplet in the aromatic region, around δ 7.3-7.4 ppm. The two methylene (B1212753) protons (CH₂) of the benzyl group are chemically equivalent and appear as a sharp singlet at approximately δ 5.2 ppm. A broad singlet, corresponding to the carbamate (B1207046) N-H proton, is also expected, the chemical shift of which can be variable depending on solvent and concentration.
The three aromatic protons on the 2,4-difluorophenyl ring exhibit more complex signals due to coupling with the adjacent fluorine atoms. These signals are typically found in the δ 6.8-8.2 ppm range. The proton ortho to the carbamate group and a fluorine atom will appear as a distinct multiplet, as will the other two protons on the fluorinated ring, with their splitting patterns dictated by both proton-proton and proton-fluorine coupling constants.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl H (Benzyl) | ~7.40-7.30 | Multiplet (m) |
| Methylene (CH₂) | ~5.20 | Singlet (s) |
| Carbamate (NH) | Variable | Broad Singlet (br s) |
Carbon (¹³C) NMR Analysis
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for this compound would show distinct signals for each unique carbon atom. The carbamate carbonyl carbon (C=O) is typically observed downfield, at approximately 153 ppm. The benzylic CH₂ carbon signal appears around 67 ppm.
The aromatic carbons of the benzyl group's phenyl ring usually resonate between 127 and 136 ppm. The carbons of the 2,4-difluorophenyl ring are significantly influenced by the attached fluorine atoms, resulting in large carbon-fluorine coupling constants (J-CF). The carbons directly bonded to fluorine (C-F) appear as doublets with large coupling constants and are found at highly deshielded positions, often in the 155-165 ppm range (with splitting). Other carbons in this ring will also show coupling to fluorine, albeit with smaller coupling constants.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~153 |
| C-F (Difluorophenyl) | ~165-155 (d, J-CF) |
| Aromatic C (Benzyl) | ~136-127 |
| Aromatic C (Difluorophenyl) | ~130-104 |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of this compound and gaining insight into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides an extremely accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound, the molecular formula is C₁₄H₁₁F₂NO₂. nih.gov The calculated exact mass (monoisotopic mass) for the molecular ion [M+H]⁺ would be approximately 264.0827 g/mol . An experimental HRMS value that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's identity and elemental formula.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing the purity of a sample and confirming the identity of the main component. In a typical LC-MS analysis of this compound, the compound would first pass through an HPLC column, separating it from any impurities. The eluent then enters the mass spectrometer, which would confirm the mass of the eluting peak corresponds to the molecular weight of the target compound (263.24 g/mol ). nih.gov This technique is valuable for monitoring reaction progress and verifying the purity of the final product. bldpharm.com
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are essential for separating the target compound from unreacted starting materials, byproducts, or other impurities, thereby allowing for its purification and the assessment of its purity level.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile solids like this compound. A solution of the compound is injected into the HPLC system, and a detector (commonly a UV detector) measures the absorbance of the components as they elute from the column. A pure sample will ideally show a single, sharp peak. The area of this peak is proportional to the concentration of the compound, allowing for quantitative analysis. The purity is often expressed as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram. Commercial suppliers often use HPLC to certify the purity of their compounds.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile organic compounds like this compound. It is employed for both qualitative and quantitative analysis, allowing researchers to determine the purity of a sample and to quantify its concentration.
Detailed Research Findings:
In a typical research setting, the analysis of aromatic carbamates is often performed using reverse-phase HPLC. This method separates compounds based on their hydrophobicity. For this compound, a standard approach would involve a C18 or C8 analytical column. The mobile phase commonly consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. s4science.atsigmaaldrich.com This gradient allows for the efficient elution of compounds with varying polarities.
The retention time (Rt) of this compound would be a key identifier under specific chromatographic conditions. Given its structure, with a nonpolar benzyl group and a difluorophenyl moiety, it is expected to be a relatively nonpolar compound, leading to a significant retention time on a reverse-phase column. Detection is typically achieved using a UV detector, as the aromatic rings in the molecule exhibit strong absorbance in the UV region, often around 254 nm. researchgate.net The purity of the compound can be assessed by the area of its peak relative to the total area of all peaks in the chromatogram.
Below is a representative data table outlining typical HPLC conditions for the analysis of a compound with similar characteristics to this compound.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Rt | ~7.5 min |
This data is representative and may vary based on the specific instrumentation and exact mobile phase composition.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of chemical reactions, such as the synthesis of this compound. Its simplicity, speed, and low cost make it ideal for quickly assessing the progress of a reaction by observing the consumption of starting materials and the appearance of the product.
Detailed Research Findings:
In the synthesis of this compound, which could be formed from the reaction of benzyl alcohol with 2,4-difluorophenyl isocyanate, TLC would be used to track the disappearance of the starting materials and the formation of the carbamate product. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside the starting materials as references. The plate is then developed in a suitable solvent system.
The choice of eluent is critical for achieving good separation. A common starting point for aromatic compounds is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). silicycle.com For a compound like this compound, a solvent system of 30% ethyl acetate in hexane would likely provide good separation. The spots are visualized under UV light, where the aromatic nature of the compounds allows them to be seen as dark spots.
The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. The product, being generally less polar than a potential amine starting material but more polar than an unfunctionalized aromatic hydrocarbon, would have an intermediate Rf value. A successful reaction would show the initial starting material spots diminishing over time, while a new spot corresponding to the product appears and intensifies.
A representative TLC data table for monitoring such a reaction is provided below.
| Compound | Rf Value (30% EtOAc/Hexane) |
| 2,4-Difluoroaniline (B146603) (Starting Material) | 0.25 |
| Benzyl Chloroformate (Starting Material) | 0.60 |
| This compound (Product) | 0.45 |
These Rf values are illustrative and depend on the specific TLC plate and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of the chemical bonds.
Detailed Research Findings:
The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm the presence of its key functional groups. The carbamate linkage is the most prominent feature. The N-H stretching vibration of the secondary amide within the carbamate group typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibration of the carbamate is also a strong and sharp absorption, expected to be in the range of 1700-1730 cm⁻¹. libretexts.org
The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The difluorophenyl group would also give rise to strong C-F stretching absorptions, typically found in the 1100-1300 cm⁻¹ range. researchgate.net Finally, the C-O stretching of the ester component of the carbamate would be visible between 1000 and 1300 cm⁻¹.
The following table summarizes the expected key IR absorption peaks for this compound.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3350 | N-H Stretch (Carbamate) |
| ~3050 | Aromatic C-H Stretch |
| ~1715 | C=O Stretch (Carbamate) |
| ~1600, ~1510 | Aromatic C=C Stretch |
| ~1250 | C-F Stretch |
| ~1220 | C-O Stretch (Carbamate) |
These values are based on typical ranges for the respective functional groups and provide a basis for spectral interpretation.
Structure Activity Relationship Sar and Structural Biology Investigations
Elucidation of Pharmacophoric Elements within Benzyl (B1604629) (2,4-difluorophenyl)carbamate Analogues
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the family of benzyl carbamates, key pharmacophoric elements have been identified through various studies.
The core structure generally consists of three main components:
A hydrogen bond donor/acceptor region: The carbamate (B1207046) linkage (-NH-COO-) is a critical feature, capable of forming hydrogen bonds with amino acid residues in a biological target's active site.
An aromatic region: The benzyl group provides a hydrophobic and aromatic feature that can engage in π-π stacking or hydrophobic interactions.
A substituted aromatic ring: The 2,4-difluorophenyl group offers another site for interaction, with the fluorine atoms playing a specific role in modulating binding affinity and metabolic stability.
In related carbamate structures designed as inhibitors for enzymes like acetylcholinesterase (AChE), a five-feature pharmacophore model has been generated which includes two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. nih.gov Analogues that align well with such models tend to exhibit higher potency. nih.gov Furthermore, the carbamate moiety itself can act as a transition-state analog for certain enzymes, while other parts of the molecule, like an azide (B81097) group in some analogues, can chelate metal ions in active sites.
Impact of Substituent Variations on Biological Activity and Selectivity
Modifying the substituents on the core scaffold of Benzyl (2,4-difluorophenyl)carbamate has profound effects on its biological activity and selectivity.
Research into related benzyl carbamate structures has shown that even minor alterations can significantly change a compound's inhibitory profile. For instance, in a series of benzyl carbamates of 4-aminosalicylanilides, the nature and position of substituents on the anilide ring were critical for activity against cholinesterases and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). mdpi.com
The table below summarizes the impact of substituent variations on the BACE1 inhibitory activity of related benzyl carbamate analogues at a concentration of 10 µM. mdpi.com
| Compound | R (Substituent on Phenyl Ring) | BACE1 Inhibition (%) |
| Analogue 1 | H | Inactive |
| Analogue 9 | 4-F | 27.5 |
| Parent CbzPAS | - | 3.4 |
This table is based on data for benzyl {4-[(phenyl)carbamoyl]-3-hydroxyphenyl}carbamate analogues and illustrates the effect of substitution on a related scaffold.
Stereochemistry plays a pivotal role in the biological activity of many compounds, as biological targets like enzymes and receptors are chiral. For analogues of this compound that contain stereocenters, the spatial arrangement of substituents can dictate the binding orientation and affinity. For example, in studies of Benzyl (trans-4-aminocyclohexyl)carbamate, the trans configuration is specified, indicating that the relative orientation of the amino and carbamate groups on the cyclohexane (B81311) ring is crucial for its intended interactions. sigmaaldrich.com Similarly, for the complex fentanyl analogue class, the introduction of a methyl group can create new stereocenters, resulting in stereoisomers with vastly different potencies and pharmacological profiles. wikipedia.org This highlights the general principle that the three-dimensional structure is as important as the chemical composition for biological function.
The presence of fluorine atoms on the phenyl ring is a key feature of this compound. Fluorine substitution can influence a molecule's properties in several ways:
Electronic Effects: Fluorine is highly electronegative, which can alter the acidity of nearby protons (like the N-H of the carbamate) and modulate the electronic nature of the aromatic ring, influencing its interaction with the target protein.
Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the compound's half-life in biological systems.
Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyls in a protein's active site, enhancing binding affinity.
In a related series of compounds, the introduction of a single fluorine atom at the para-position of a phenyl ring (to create benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate) was sufficient to restore and confer the most significant BACE1 inhibitory activity within the tested series. mdpi.com This underscores the potent effect that fluoro substituents can have on biological recognition. mdpi.com
The carbamate linker is a central component of the molecule's structure and function. Modifications to this linker can alter the compound's stability, reactivity, and binding mode. Studies on benzyl ammonium (B1175870) carbamates (BACs) have shown that this type of linker can be designed to undergo a two-step cleavage process to release a payload. nih.gov While this compound itself is a standard carbamate, this research highlights that the linker region is a viable point for modification to create prodrugs or compounds with specific release mechanisms. nih.gov The stability and hydrogen-bonding capability of the carbamate are essential for its role in enzyme inhibition, often by mimicking a transition state.
Conformational Analysis and its Correlation with Biological Target Engagement
The three-dimensional shape, or conformation, that a molecule adopts is critical for its ability to fit into the binding site of a biological target. The molecule is not rigid; the benzyl and difluorophenyl groups can rotate around the single bonds connecting them to the carbamate linker.
Activity Cliff Analysis and Structure-Activity Landscape Mapping
Currently, there is a lack of publicly available scientific literature and research data specifically detailing the activity cliff analysis and comprehensive structure-activity landscape mapping for this compound. While general principles of Structure-Activity Relationships (SAR) for carbamate-containing compounds and fluorinated aromatic systems are established in medicinal chemistry, specific quantitative data and comparative analyses for a series of structurally related analogs of this compound are not sufficiently documented to construct a detailed activity cliff analysis or a structure-activity landscape map.
Activity cliff analysis requires a dataset of structurally analogous compounds with corresponding biological activity data. An activity cliff is identified when a small, discrete structural change between two compounds leads to a large and unexpected difference in their biological potency. Such analyses are crucial for understanding the key molecular features that govern a compound's interaction with its biological target.
Similarly, a structure-activity landscape is a conceptual visualization that maps the relationship between the chemical structure and the biological activity of a set of compounds. This landscape can be smooth, with gradual changes in activity corresponding to small structural modifications, or it can be rugged, featuring sharp activity cliffs.
Without access to a curated dataset of this compound and its closely related analogs with measured biological activities against a specific target, a scientifically rigorous analysis of its activity cliffs and SAR landscape cannot be performed. Future research providing such data would be invaluable for elucidating the precise structural determinants of activity for this chemical scaffold.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For compounds in the carbamate (B1207046) class, DFT calculations, often employing the B3LYP functional with basis sets like 6-31G or 6-311++G(d,p), are standard for optimizing the molecular geometry to its lowest energy state. nih.govnih.gov This process is the foundational step for all other computational analyses, providing precise data on bond lengths, bond angles, and dihedral angles.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to be excited. nih.gov
In a theoretical study on a benzyl (B1604629) hydrazinecarbodithioate derivative, DFT calculations were used to determine the HOMO and LUMO energies. nih.gov The analysis revealed that a small HOMO-LUMO gap correlated with high chemical reactivity and potential biological activity. nih.gov For Benzyl (2,4-difluorophenyl)carbamate, a similar analysis would pinpoint the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule, offering predictions about its reactivity in chemical reactions.
Table 1: Example Frontier Molecular Orbital (FMO) Data from a Related Schiff Base Data adapted from a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov
| Parameter | Energy (eV) | Implication |
|---|---|---|
| HOMO Energy | -0.26751 | Represents the electron-donating capacity. |
| LUMO Energy | -0.18094 | Represents the electron-accepting capacity. |
| Energy Gap (ΔE) | -0.08657 | A small gap indicates high chemical reactivity and polarizability. nih.gov |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target. nih.gov This method is crucial for drug discovery, as it helps to understand the mechanism of action and binding affinity.
Docking simulations calculate a scoring function, often expressed as binding affinity in kcal/mol, to estimate the strength of the interaction between the ligand and the protein. A more negative score typically indicates a stronger, more stable interaction.
While no specific docking studies have been published for this compound, research on another difluorophenyl-containing compound, NSC765598, demonstrates how this is applied. frontiersin.org NSC765598 was docked against several cancer-related protein targets, revealing significant binding affinities that were often stronger than standard inhibitor drugs. frontiersin.org A similar approach for this compound would require the selection of a relevant biological target to predict its potential inhibitory activity.
Table 2: Example Binding Affinities from Docking of a Difluorophenyl-Containing Compound (NSC765598) with Cancer Targets Data sourced from a computational study on NSC765598. frontiersin.org
| Protein Target | Binding Affinity (kcal/mol) |
|---|---|
| EGFR | -11.0 |
| mTOR | -8.8 |
| FGFR1 | -7.3 |
| TGF-β1 | -7.2 |
Beyond predicting binding affinity, molecular docking provides a detailed view of the non-covalent interactions that stabilize the ligand-protein complex. These include hydrogen bonds, hydrophobic interactions, π-π stacking, and halogen bonds. Identifying these key interacting amino acid residues is vital for understanding the structural basis of a compound's activity.
For example, the docking of compound NSC765598 with the Epidermal Growth Factor Receptor (EGFR) showed that its stability was due to a combination of interactions: strong hydrogen bonds with residues GLU762 and CYS797, halogen bonds with ASN842, and multiple π-interactions including π-π stacking with PHE723. frontiersin.org An analysis of this compound would similarly map its interactions within a target's binding pocket, with the difluorophenyl group likely participating in halogen bonding and hydrophobic interactions.
Table 3: Example of Key Interacting Residues for a Difluorophenyl-Containing Compound (NSC765598) with EGFR Interaction data sourced from a molecular docking study. frontiersin.org
| Interaction Type | Key Interacting Amino Acid Residues |
|---|---|
| Hydrogen Bond | GLU762, CYS797 |
| Halogen Bond | ASN842, ARG841, ASP855 |
| π-π Stacking | PHE723 |
| π-Alkyl | LEU844 |
| π-Sulfur | MET790, CYS797 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.govnih.gov A validated QSAR model can be used to predict the activity of novel compounds before they are synthesized, saving time and resources. youtube.com
While a specific QSAR model for this compound has not been developed, models for the broader class of carbamates exist. For instance, 3D-QSAR models have been successfully built for carbamates acting as acetylcholinesterase inhibitors. nih.gov These models use molecular fields (steric, electrostatic, hydrophobic) to correlate with inhibitory activity. One such study developed robust models with high statistical significance, indicating their predictive power. nih.gov Another 2D-QSAR study on carbamate inhibitors designed against acetylcholinesterase also yielded a statistically satisfactory model, using descriptors such as the LUMO energy (E_LUMO) and solvent-accessible surface area. nih.gov
Table 4: Example of Statistical Validation Parameters for a 3D-QSAR Model of Carbamate Inhibitors Data from a Comparative Molecular Field Analysis (CoMSIA) study on carbamates. nih.gov
| Statistical Parameter | Value | Description |
|---|---|---|
| q² (Cross-validated r²) | 0.723 | Measures the internal predictive ability of the model. |
| r² (Non-cross-validated r²) | 0.950 | Measures the goodness-of-fit of the model to the training data. |
| r²_pred (Test Set) | 0.788 | Measures the model's ability to predict the activity of an external test set. |
Development of Predictive Models for Biological Activity
Predictive models for biological activity, often based on Quantitative Structure-Activity Relationships (QSAR), are fundamental in the initial screening and optimization of drug candidates. For carbamates, these models correlate structural or physicochemical properties with their biological effects.
Research on related ethyl carbamates, such as ethyl-4-bromophenyl-carbamate (LQM 919) and ethyl-4-chlorophenyl-carbamate (LQM 996), has demonstrated the utility of these models. nih.gov These compounds were identified as effective inhibitors of egg-laying and hatching in tick larvae, including strains resistant to conventional ixodicides. nih.gov Structure-Activity Relationship (SAR) analysis of these carbamates showed no structural alerts for mutagenicity or carcinogenicity, a finding later confirmed by Ames tests. nih.gov Such predictive studies, which can be extended to compounds like this compound, help to de-risk development by identifying potential toxicity issues early in the process. nih.gov Theoretical studies using methods like PM3 have also been employed to predict the biological activity of carbamates, linking their molecular structure to potential antihelmintic properties. nih.gov
Three-Dimensional (3D) QSAR Approaches and Pharmacophore Generation
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling represent more advanced computational strategies that consider the three-dimensional arrangement of atoms and functional groups. These methods are crucial for understanding how a ligand binds to its receptor and for designing novel molecules with improved affinity and selectivity.
A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. nih.gov For a molecule like this compound, a pharmacophore model would be generated by aligning it with other active compounds that bind to the same target. This process helps identify the key interaction points. The introduction of functional features like hydrogen bond acceptors, donors, hydrophobes, and aromatic rings has broadened the applicability of pharmacophore models, enabling the discovery of structurally diverse ligands. nih.gov
3D-QSAR studies build on this by creating a statistical model that correlates the 3D properties of a series of molecules with their biological activity. rutgers.edu For instance, in studies of carbamates, it has been shown that their absorption rates can have a non-linear dependence on lipophilicity, a key parameter in 3D-QSAR. rutgers.edu By generating 3D-QSAR models, researchers can create contour maps that visualize regions where steric bulk, positive or negative electrostatic potential would increase or decrease activity, guiding the rational design of new derivatives. nih.gov
Table 1: Key Features in Pharmacophore Modeling
| Feature Type | Description | Relevance to this compound |
|---|---|---|
| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond. | The carbonyl oxygen and potentially the fluorine atoms. |
| Hydrogen Bond Donor | An atom or group that can donate a hydrogen bond. | The N-H group of the carbamate linkage. |
| Aromatic Ring | A planar, cyclic, conjugated ring system. | The benzyl and 2,4-difluorophenyl rings. |
| Hydrophobic Feature | A non-polar group that can engage in hydrophobic interactions. | The phenyl rings. |
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide detailed insights into the stability of a ligand-protein complex, revealing the dynamics of their interaction. researchgate.net
When a ligand like this compound is docked into the active site of a target protein, MD simulations can validate the stability of this binding pose. researchgate.net The simulation tracks the movements of the ligand and the protein, allowing for the calculation of parameters such as Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF). researchgate.net A stable RMSD for the ligand-protein complex over the simulation time (e.g., 100 nanoseconds) indicates a stable binding mode. researchgate.net
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational method used to investigate and visualize intermolecular interactions within a crystal structure. mdpi.com It partitions the crystal space into regions where the electron density of a pro-molecule (the sum of spherical atomic densities for the molecule of interest) dominates the electron density of the pro-crystal (the sum of all pro-molecules in the crystal). mdpi.com
For this compound, a Hirshfeld analysis would map the different intermolecular contacts and their relative contributions to the surface area. The two-dimensional fingerprint plots derived from this analysis provide a unique summary of the interaction types, such as C-H···O, C-H···F, and π-π stacking interactions involving the aromatic rings, which govern the supramolecular assembly of the compound in its solid state. nih.govresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| ethyl-4-bromophenyl-carbamate (LQM 919) |
Pharmacological and Biochemical Investigations
Enzyme Inhibition and Modulation Studies
Investigations into the enzyme inhibition and modulation profile of Benzyl (B1604629) (2,4-difluorophenyl)carbamate are crucial for understanding its potential therapeutic applications. The following sections summarize the available research on its interactions with key enzymes.
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease. While the carbamate (B1207046) functional group is a well-known feature of many cholinesterase inhibitors, a thorough review of scientific literature reveals no specific studies detailing the inhibitory activity of Benzyl (2,4-difluorophenyl)carbamate against either AChE or BChE. Research on structurally related benzyl carbamates has been conducted, but direct data, such as IC₅₀ values for the title compound, are not available in published literature. nih.govnih.govnih.gov
Table 1: Cholinesterase Inhibition Data for this compound No publicly available data.
| Enzyme | IC₅₀ (µM) | Type of Inhibition | Source |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Data not available | Data not available | - |
| Butyrylcholinesterase (BChE) | Data not available | Data not available | - |
Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Modulation
BACE1 is a primary therapeutic target in Alzheimer's disease, as it initiates the production of amyloid-β peptides. The potential for compounds to modulate BACE1 activity is an area of intense research. However, specific investigations into the modulatory effects of this compound on BACE1 have not been reported in the scientific literature. Studies on other benzyl carbamates have explored BACE1 inhibition, but these findings cannot be directly extrapolated to this compound. mdpi.comnih.gov
Table 2: BACE1 Modulation Data for this compound No publicly available data.
| Assay Type | Modulation Effect | % Inhibition | Concentration | Source |
|---|---|---|---|---|
| BACE1 Enzymatic Assay | Data not available | Data not available | Data not available | - |
Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. FAAH inhibitors are being investigated for their potential in treating pain, anxiety, and inflammatory disorders. nih.gov The carbamate moiety is present in some known FAAH inhibitors. nih.gov Despite this, there is no specific published research that evaluates the inhibitory activity of this compound against FAAH.
Table 3: FAAH Inhibition Data for this compound No publicly available data.
| Enzyme Source | IC₅₀ (nM) | Mechanism | Source |
|---|---|---|---|
| Human FAAH | Data not available | Data not available | - |
| Rat FAAH | Data not available | Data not available | - |
Cytochrome P450 Enzymes (e.g., CYP51) Interaction
Cytochrome P450 (CYP) enzymes are a large family of proteins essential for the metabolism of drugs and other xenobiotics. nih.gov Specific isoforms, such as CYP51 (sterol 14α-demethylase), are also targets for antifungal agents. An evaluation of the scientific literature indicates a lack of studies focused on the interaction between this compound and any Cytochrome P450 enzymes, including CYP51. Therefore, its potential to act as an inhibitor, inducer, or substrate of this enzyme family remains uncharacterized.
Other Esterase Inhibition
Beyond cholinesterases, the broader class of esterase enzymes plays various physiological roles. The potential for this compound to inhibit other esterases has not been specifically documented in available research.
Evaluation of Biological Activity Spectrum
A comprehensive assessment of the broader biological activity of this compound is limited by the absence of dedicated studies in the public domain. While the benzyl carbamate scaffold is utilized in compounds with a wide range of biological activities, including potential ixodicidal and antimicrobial properties, specific screening results or activity profiles for this compound have not been published. scirp.org
Antifungal Activities
General studies on various carbamate derivatives have shown a broad spectrum of antifungal activities against various plant pathogenic fungi. These compounds are thought to exert their effects by targeting the thiol groups of essential fungal enzymes.
Table 1: Antifungal Activity of Related Carbamate Derivatives
| Compound Class | Fungal Species | Activity |
|---|---|---|
| N-Aryl Carbamates | Botrytis cinerea, Magnaporthe grisea | Significant in vitro inhibition |
Anti-inflammatory Properties
While specific anti-inflammatory data for this compound is scarce, a study on a series of fluorinated benzyl carbamates of 4-aminosalicylanilides indicated that such compounds were designed with the expectation of demonstrating anti-inflammatory activity. nih.gov This suggests a scientific basis for investigating the anti-inflammatory potential of this compound. The inclusion of fluorine atoms in a molecule can often enhance its biological activity.
Anticancer and Antiviral Activities
There is currently no specific published research detailing the anticancer or antiviral activities of this compound. However, the broader class of carbamates has been investigated for these properties. For example, some benzimidazole carbamates have shown anticancer activity. Similarly, various heterocyclic compounds containing the carbamate functional group have been synthesized and evaluated for antiviral potential. The presence of the benzyl and difluorophenyl groups could modulate such activities, warranting future investigation.
Potential in Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's)
The carbamate structure is a key feature of some drugs used in the management of Alzheimer's disease, such as rivastigmine, which acts as a cholinesterase inhibitor. This has led to the exploration of other carbamate-containing compounds for their potential to address the complex pathologies of neurodegenerative disorders like Alzheimer's and Parkinson's disease. The potential neuroprotective effects of this compound have not been specifically studied.
Modulation of G-Protein Coupled Receptors (GPCRs)
G-protein coupled receptors (GPCRs) are a large family of receptors involved in a multitude of physiological processes and are common drug targets. There is no direct evidence in the current literature to suggest that this compound modulates GPCRs. However, given the vastness of the GPCR family and the diverse structures of their ligands, the possibility of an interaction cannot be ruled out without specific screening and binding assays.
Anticonvulsant Activity Evaluation
The evaluation of this compound for anticonvulsant activity has not been specifically reported. However, the carbamate functional group is present in some antiepileptic drugs. For example, felbamate is a dicarbamate that has been used in the treatment of epilepsy. This suggests that the carbamate moiety can contribute to anticonvulsant properties. Further research would be necessary to determine if this compound possesses any activity in this area.
Mechanistic Studies of Biological Action
Identification of Molecular Targets and Signaling Pathways (e.g., Nrf2)
There is no specific information available from scientific studies that identifies the molecular targets of this compound. Furthermore, no research has been published that links this compound to the activation or inhibition of any specific signaling pathways, including the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. unc.eduqiagen.com Under normal conditions, the Nrf2 protein is kept at low levels by its inhibitor, Keap1, which facilitates its degradation. unc.eduresearchgate.net When cells are exposed to stressors, Nrf2 is released from Keap1, moves into the nucleus, and activates the transcription of numerous protective genes, including those for antioxidant and detoxification enzymes. unc.eduqiagen.comresearchgate.net While various natural and synthetic compounds are known to activate this pathway, no studies have demonstrated that this compound is one of them. unc.edu
Investigation of Receptor Ligand Interactions
Detailed investigations into the receptor-ligand interactions of this compound have not been reported in the scientific literature. There are no available studies, such as radioligand binding assays or molecular docking simulations, that characterize how this specific compound might bind to any biological receptors.
Research on other, structurally different carbamates shows that the carbamate moiety can be a key structural motif for interacting with various biological targets. nih.gov However, without specific studies on this compound, its potential binding affinities and interaction modes with any receptor remain unknown.
Assessment of Specificity and Selectivity
As there are no studies identifying the molecular targets or receptor interactions of this compound, an assessment of its specificity and selectivity cannot be provided. The selectivity profile of a compound, which describes its binding affinity for its intended target versus other potential targets, is a critical aspect of drug development. mdpi.com For example, studies on different series of carbamates have determined their selectivity for specific receptor subtypes, such as muscarinic acetylcholine (B1216132) receptors. mdpi.com However, no such characterization has been performed for this compound.
Data Table of Research Findings
Due to the absence of specific research on the pharmacological and biochemical properties of this compound, a data table of findings cannot be generated.
| Investigation Type | Molecular Target | Signaling Pathway | Receptor Interaction | Selectivity Profile |
| This compound | No Data Available | No Data Available | No Data Available | No Data Available |
Metabolism and Toxicological Research Perspectives
Metabolic Fate and Biotransformation Pathways of Carbamates
The metabolic fate of carbamates is a critical determinant of their toxicity and persistence in biological systems. Generally, these compounds undergo extensive biotransformation aimed at increasing their water solubility to facilitate excretion. The primary metabolic processes are categorized into Phase I and Phase II reactions. researchgate.net
Phase I reactions introduce or expose functional groups. For carbamates, the most crucial Phase I reaction is the hydrolysis of the carbamate (B1207046) ester or amide linkage. nih.govfrontiersin.org This cleavage is catalyzed by various hydrolases, particularly carboxylesterases, and results in the formation of an alcohol or phenol, carbon dioxide, and an amine. researchgate.netnih.govresearchgate.net For instance, the hydrolysis of an N-methyl carbamate yields a corresponding phenol, methylamine, and CO2. nih.govfrontiersin.org In addition to hydrolysis, oxidation reactions mediated by the cytochrome P450 (CYP) enzyme system can occur, leading to hydroxylation, dealkylation, or S-oxidation of the molecule. researchgate.net
Investigation of Reactive Metabolite Formation and Bioactivation Mechanisms
While metabolism is primarily a detoxification process, it can sometimes lead to the formation of more toxic, reactive metabolites—a process known as bioactivation. researchgate.net The metabolism of certain carbamates can generate reactive oxygen species (ROS) or other toxic intermediates that contribute to cellular damage. nih.govnih.gov This oxidative stress occurs when the production of reactive species overwhelms the cell's antioxidant defense systems. nih.govfrontiersin.org
For some carbamates, bioactivation can proceed through specific metabolic pathways. For example, research on the antiepileptic drug felbamate, a dicarbamate, has shown that its monocarbamate metabolite can be further metabolized to form reactive aldehyde intermediates. nih.gov These aldehydes are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to cytotoxicity and idiosyncratic toxic reactions. nih.gov Similarly, N-nitrosocarbofuran, a gastric metabolite of the carbamate insecticide carbofuran (B1668357), has been identified as a potential mutagen and carcinogen. nih.gov The formation of such reactive species is a key area of toxicological investigation, as it can explain mechanisms of toxicity that are not related to the primary mode of action. wiley-vch.denih.gov
General Mechanisms of Carbamate-Induced Toxicity
The toxic effects of carbamates are mediated through several mechanisms, the most prominent being the inhibition of cholinesterase enzymes. However, their influence extends to various organ systems and cellular pathways.
The principal mechanism of neurotoxicity for most carbamate insecticides is the inhibition of acetylcholinesterase (AChE). nih.govnumberanalytics.comwikipedia.org AChE is the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses and neuromuscular junctions. numberanalytics.comencyclopedia.pub Carbamates bind to the active site of AChE, causing carbamylation of a critical serine residue. nih.govresearchgate.net This inactivation of the enzyme leads to an accumulation of ACh in the synapse, resulting in overstimulation of muscarinic and nicotinic receptors. nih.govjpmsonline.com
This overstimulation manifests as a cholinergic crisis with a wide range of symptoms. nih.govwikem.org A key feature that distinguishes carbamates from organophosphate pesticides is the nature of this inhibition. The carbamylated enzyme is relatively unstable and undergoes spontaneous hydrolysis, regenerating the active enzyme. nih.govresearchgate.net Therefore, the inhibition is transient and reversible, typically lasting less than 24 hours. nih.govtaylorandfrancis.com This reversibility generally results in a less severe and shorter-lasting toxicity compared to the irreversible inhibition caused by organophosphates. wikipedia.orgwikem.org
Beyond their primary neurotoxic effects, carbamates can exert toxic effects on various other organ systems. nih.gov
Hepatic System: The liver is a primary site of carbamate metabolism and can be a target for toxicity. researchgate.net Studies have associated exposure to certain carbamates with liver damage, including elevated liver enzymes (AST and ALT), hepatic steatosis (fatty liver), apoptosis, and perisinusoidal fibrosis. mdpi.comnih.gov For example, methomyl (B1676398) exposure has been linked to increased hepatic steatosis in mice, while bendiocarb (B1667985) caused hemorrhagic effects on the liver parenchyma in rabbits. nih.govmdpi.com
Renal System: The kidneys are the main route of excretion for carbamate metabolites and can also be affected. nih.gov Toxic effects on renal parenchyma have been reported following exposure to some carbamates. nih.gov
Hematopoietic System: Carbamate exposure has been shown to impact the blood and blood-forming tissues. Observed effects include a significant decrease in red blood cell (RBC) and white blood cell (WBC) counts, as well as reduced hemoglobin concentration and hematocrit values. ekb.eg These changes may be attributed to the toxic effects of the carbamate on the bone marrow or other hematopoietic organs. ekb.eg
Testicular System: The male reproductive system is a notable target for carbamate toxicity. Many carbamates are considered endocrine-disrupting chemicals (EDCs) that can interfere with the hypothalamic-pituitary-testicular (HPT) axis. nih.govnih.gov This disruption can compromise steroidogenesis (hormone production) and spermatogenesis (sperm production), leading to reduced sperm counts and decreased testosterone (B1683101) levels. encyclopedia.pubnih.gov
Table 1: Summary of Carbamate-Induced Effects on Various Organ Systems
| Organ System | Observed Toxic Effects | Representative Carbamate(s) | Citations |
|---|---|---|---|
| Hepatic | Elevated transaminases (AST, ALT), steatosis, apoptosis, fibrosis, hemorrhagic effects. | Methomyl, Bendiocarb, Carbofuran | nih.govmdpi.comnih.gov |
| Renal | Toxic effects on renal parenchyma. | Bendiocarb | nih.gov |
| Hematopoietic | Decreased RBC count, WBC count, hemoglobin, and hematocrit. | General Carbamates | ekb.eg |
| Testicular | Disruption of HPT axis, reduced sperm count, decreased testosterone, compromised steroidogenesis and spermatogenesis. | General Carbamates | encyclopedia.pubnih.govnih.gov |
Carbamate-induced toxicity is closely linked to oxidative stress, which triggers cellular defense mechanisms such as the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. nih.govuni.luresearchgate.net The Nrf2 pathway is a master regulator of the antioxidant response, controlling the expression of numerous detoxifying and antioxidant enzymes. researchgate.netresearchgate.net
The interaction between carbamates and the Nrf2 pathway appears to be complex and can be described as a "double-edged sword". nih.gov
Protective Activation: Short-term exposure to carbamates can lead to the overproduction of ROS, which in turn activates the Nrf2 pathway. nih.govresearchgate.net This activation is a protective response, as it upregulates antioxidant defenses to counteract the oxidative damage caused by the toxicant. frontiersin.orguni.lu
Inhibitory Effect: Conversely, other studies suggest that some carbamates can inhibit the Nrf2 pathway. uni.lu This inhibition would impair the cell's ability to mount an effective antioxidant response, thereby increasing its vulnerability to oxidative stress and subsequent cellular damage, inflammation, and cell death. nih.govuni.lu For example, exposure to carbofuran has been shown to down-regulate Nrf2. uni.lu This inhibition of Nrf2 signaling is considered a potential mechanism responsible for carbamate toxicity. nih.gov
The context of exposure (acute vs. chronic) and cell type can influence whether Nrf2 activation is protective or detrimental. nih.gov For instance, Nrf2 activation has been shown to be protective against vinyl carbamate-induced lung cancer initiation in some models. nih.gov
Preclinical Toxicology Studies and Risk Assessment
As of the current date, specific preclinical toxicology data or formal risk assessments for Benzyl (B1604629) (2,4-difluorophenyl)carbamate are not widely available in published scientific literature or public regulatory databases. The toxicological evaluation for such a compound would typically involve a battery of in vitro and in vivo studies to determine its potential for acute toxicity, genotoxicity, repeat-dose toxicity, and effects on reproduction and development. The general principles of carbamate toxicology outlined above would serve as the guiding framework for such an assessment.
Future Directions and Therapeutic Implications
Rational Design Principles for Novel Benzyl (B1604629) (2,4-difluorophenyl)carbamate Analogues
The future design of analogues of Benzyl (2,4-difluorophenyl)carbamate will be heavily guided by rational, structure-based, and computational design principles to optimize potency, selectivity, and pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Studies: A primary strategy involves systematic modifications of the core structure. This includes altering the substitution patterns on both the benzyl and the 2,4-difluorophenyl rings. For instance, adding or moving functional groups like hydroxyl or methyl groups can significantly influence binding affinity and biological activity. nih.gov Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to correlate specific structural features with inhibitory capacity, guiding the synthesis of more effective compounds. nih.gov Key descriptors like the Connolly Accessible Area and electronic properties (e.g., ELUMO) often play a crucial role in determining the anti-acetylcholinesterase activity of carbamate (B1207046) derivatives. nih.gov
Scaffold Hopping and Bioisosteric Replacement: To discover novel chemical starting points, researchers can utilize scaffold hopping, replacing the central carbamate core or the flanking aromatic rings with other functional groups that retain similar spatial and electronic properties. nih.gov This strategy, combined with the use of active fragments from other biologically active molecules, can lead to the development of derivatives with improved properties. nih.gov
Computational and Docking Studies: Molecular docking simulations are invaluable for predicting how newly designed analogues will bind to their target proteins. nih.govresearchgate.net By visualizing the interactions between the ligand and the active site of a target enzyme or receptor, chemists can make informed decisions about which modifications are most likely to enhance binding affinity. nih.gov For example, docking studies can identify key hydrogen-bonding and hydrophobic interactions that are crucial for the ligand's activity. nih.gov
A summary of rational design strategies is presented below:
| Design Principle | Description | Application to this compound |
|---|---|---|
| SAR Studies | Systematic modification of the chemical structure to determine which parts are responsible for its biological effects. | Modifying substituents on the benzyl and difluorophenyl rings to enhance target affinity and selectivity. |
| QSAR Modeling | A computational technique that relates the quantitative chemical structure of a compound to its biological activity. | Predicting the activity of new analogues before synthesis, saving time and resources. nih.gov |
| Scaffold Hopping | Replacing the core structure of the molecule with a different chemical scaffold while maintaining biological activity. | Exploring new chemical space and potentially discovering compounds with novel mechanisms of action or improved properties. nih.gov |
| Molecular Docking | A computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Visualizing binding modes within a target protein's active site to guide the design of more potent inhibitors. nih.govnih.gov |
Development of Multitarget-Directed Ligands for Complex Diseases
Complex and multifactorial diseases, such as Alzheimer's disease (AD), often involve multiple pathological pathways, making single-target drugs ineffective. nih.govresearchgate.net The development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple targets simultaneously—represents a promising therapeutic strategy. nih.govresearchgate.netacs.org
The this compound scaffold is well-suited for the MTDL approach. The carbamate moiety is a known pharmacophore for inhibiting enzymes like acetylcholinesterase (AChE), a key target in AD treatment. nih.gov The benzyl and difluorophenyl groups can be functionalized to interact with other disease-relevant targets. For instance, in the context of AD, analogues could be designed to also inhibit butyrylcholinesterase (BChE), modulate neuroinflammation, or prevent amyloid-beta aggregation. nih.gov
The design of such MTDLs involves combining the structural frameworks of different pharmacophores into a single molecule. nih.govresearchgate.net The goal is to create a synergistic effect where the single MTDL is more effective than a combination of individual drugs. nih.gov
Prodrug Strategies Utilizing Carbamate Moieties
The carbamate functionality is exceptionally versatile for creating prodrugs, which are inactive compounds that are metabolized in the body to release an active drug. nih.govacs.org This strategy can overcome numerous challenges in drug delivery, including poor solubility, chemical instability, rapid metabolism, and lack of site-specific delivery. nih.gov
Improved Pharmacokinetics: Carbamates can be used to mask polar functional groups, such as amines or hydroxyls, on a parent drug. nih.gov This increases the lipophilicity of the molecule, potentially enhancing its absorption and ability to cross cellular membranes like the blood-brain barrier. nih.gov
Controlled Release: The stability of the carbamate bond can be tuned by modifying its N- and O-substituents. nih.govacs.org This allows for the design of prodrugs that release the active agent at a specific rate. The bioconversion of carbamate prodrugs is typically mediated by esterase enzymes, which cleave the carbamate bond to release the parent drug, an amine, and carbon dioxide. nih.govacs.org
Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors. For example, a nitroreductase-activated prodrug approach can be used for site-specific drug release in cancer cells. researchgate.net
The this compound structure could serve as a promoiety, which is cleaved in vivo to release a therapeutically active molecule containing either a benzyl alcohol derivative or a 2,4-difluoroaniline (B146603) derivative.
| Prodrug Strategy | Advantage | Mechanism of Action |
| Masking Polar Groups | Enhanced absorption and membrane permeability. nih.govnih.gov | The carbamate moiety temporarily neutralizes polar amine or hydroxyl groups, increasing lipophilicity. |
| Sustained Release | Prolonged therapeutic effect and potentially reduced dosing frequency. acs.org | The rate of enzymatic hydrolysis of the carbamate bond is controlled by its chemical structure. acs.org |
| Site-Specific Activation | Reduced systemic toxicity and increased efficacy at the target site. | Activation by enzymes that are uniquely or highly expressed in the target tissue (e.g., cancer cells). researchgate.net |
Advancements in Analytical Methodologies for Research and Monitoring
The advancement of research into this compound and its analogues necessitates the parallel development of sensitive and robust analytical methods for their detection and quantification in biological and environmental samples.
Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the cornerstones of carbamate analysis. oup.commdpi.com When coupled with mass spectrometry (MS), techniques like LC-MS/MS and GC-MS/MS provide exceptional selectivity and sensitivity for identifying and quantifying these compounds at trace levels. mdpi.com
Method Optimization: Ongoing research focuses on optimizing sample preparation, chromatographic separation, and detection parameters. For instance, developments in post-column derivatization techniques for HPLC can enhance the fluorescence of carbamates, improving detection limits. oup.comresearchgate.net The stability of carbamates is often pH-dependent, requiring careful sample preservation, such as acidification, to prevent degradation prior to analysis. oup.com
Emerging Technologies: Newer analytical approaches are being explored for rapid and on-site detection. These include the development of nanosensors and surface-enhanced Raman spectroscopy (SERS), which offer the potential for high-throughput screening and real-time monitoring. nih.gov
| Analytical Technique | Principle | Application |
| HPLC | Separation based on the differential partitioning of analytes between a stationary and a mobile phase. | Widely used for the analysis of N-methylcarbamates. oup.com |
| GC-MS | Separation of volatile compounds followed by detection based on their mass-to-charge ratio. | Standard method for the analysis of pesticide residues, including carbamates. nih.gov |
| LC-MS/MS | High-selectivity analysis that allows for the identification of pesticide residues at trace levels with high accuracy. mdpi.com | Used for both single and multiple residue analysis in complex matrices. mdpi.com |
| Nanosensors | Emerging technology for rapid detection of analytes. | Potential for high-throughput screening and real-time monitoring of carbamate compounds. nih.gov |
Exploration of Emerging Biological Applications and Therapeutic Opportunities
While the initial interest in carbamates often revolves around their role as cholinesterase inhibitors, the diverse biological activities associated with both the carbamate moiety and the difluorophenyl group suggest a broad range of untapped therapeutic opportunities.
Enzyme Inhibition: Beyond cholinesterases, carbamates can inhibit other enzymes, such as carboxylesterases, which are involved in lipid metabolism and the detoxification of foreign compounds. acs.org The 2,4-difluorophenyl moiety is also found in compounds with various biological activities, including antioxidant and antibacterial properties. researchgate.net
Receptor Modulation: Recent studies have identified novel 4,4'-difluorobenzhydrol carbamates as potent and selective antagonists for the M1 muscarinic acetylcholine (B1216132) receptor, a promising target for neurological and psychiatric disorders. researchgate.netnih.govnih.gov This highlights the potential for this compound analogues to be developed as modulators of G-protein coupled receptors.
Antimicrobial and Antiproliferative Activities: The incorporation of a 1,2,4-triazole nucleus into structures containing a 2,4-difluorophenyl moiety has been shown to yield compounds with significant antioxidant activity. researchgate.net Furthermore, various heterocyclic compounds incorporating the difluorophenyl group are being investigated for antibacterial, antifungal, and anti-HIV-1 properties. researchgate.net
Future research will likely involve screening this compound and its rationally designed analogues against a wide array of biological targets to uncover new therapeutic applications, potentially in oncology, infectious diseases, and metabolic disorders.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for Benzyl (2,4-difluorophenyl)carbamate, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves coupling reactions between benzyl carbamate derivatives and 2,4-difluorophenyl precursors. For example, Pd-catalyzed cross-coupling or nucleophilic substitution under anhydrous conditions. Optimization includes adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios. Yields can be improved using catalytic bases like K₂CO₃ and inert atmospheres (N₂/Ar) to prevent oxidation. Post-reaction purification via column chromatography or recrystallization enhances purity (≥98%) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C-NMR : Identifies chemical shifts (e.g., aromatic protons at δ 6.8–7.4 ppm) and coupling constants (e.g., J = 8–12 Hz for fluorine-proton interactions) .
- HPLC : Determines purity (e.g., 98.33% for compound 17 in ) using C18 columns and UV detection .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and carbamate (N–H, ~3300 cm⁻¹) functional groups .
Q. How can the purity and stability of this compound be assessed under various storage conditions?
- Methodology :
- Stability Studies : Monitor degradation via accelerated stability testing (40°C/75% RH) over 4 weeks using HPLC.
- Storage Recommendations : Store at –20°C in amber vials under inert gas (Ar) to minimize hydrolysis or oxidation .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic reactions?
- Methodology : The electron-withdrawing fluorine atoms increase electrophilicity at the carbamate carbonyl group, enhancing susceptibility to nucleophilic attack. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) quantify charge distribution and Fukui indices to predict reactive sites. Experimental validation via kinetic studies (e.g., reaction with amines) confirms accelerated nucleophilic substitution rates compared to non-fluorinated analogs .
Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450 or esterases). Parameterize fluorine atoms with partial charges derived from DFT.
- MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-receptor complexes in solvated lipid bilayers .
- DFT Analysis : Calculate binding energies (ΔG) and frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic structure with bioactivity .
Q. What are the challenges in crystallizing this compound, and how can X-ray diffraction data aid in structural elucidation?
- Methodology : Fluorine’s small atomic radius and high electronegativity complicate crystal packing. Slow vapor diffusion (e.g., hexane/EtOAc mixtures) promotes single-crystal growth. X-ray crystallography (CCDC deposition, e.g., 2120865) resolves bond lengths (C–F: ~1.34 Å) and dihedral angles, confirming stereochemistry and intermolecular interactions (e.g., C–H···F hydrogen bonds) .
Q. How does the substitution pattern on the phenyl ring affect the binding affinity of this compound to target enzymes?
- Methodology : Compare para/meta fluorine positioning via SAR studies. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
